Anionic Ring-Opening Polymerization Outcome: 2,5-BOL Produces Polyamide, Whereas 2,6-BOL Fails to Polymerize
Under anionic polymerization conditions (potassium pyrrolidonate as catalyst, N-benzoyl-2,5-BOL as activator, bulk at 120 °C or in DMSO at 40–80 °C), 2,5-BOL undergoes efficient ring-opening polymerization to yield a polyamide with number-average molecular weight (Mn) of 3,000–8,000. By contrast, its regioisomer 2,6-BOL (2-oxa-6-azabicyclo[2.2.2]octan-5-one) does not undergo anionic polymerization under equivalent conditions and instead produces only a dimeric adduct in low yield [1]. This functional divergence is quantitative: productive polymer formation versus no polymer. The polyamide from 2,5-BOL contains cis- and trans-2,5-linked tetrahydropyran rings in the main chain, with the cis/trans ratio being condition-tunable [1][2].
| Evidence Dimension | Anionic ring-opening polymerization outcome |
|---|---|
| Target Compound Data | 2,5-BOL: Polyamide, Mn 3,000–8,000, polymer yield (productive polymerization) |
| Comparator Or Baseline | 2,6-BOL (regioisomer): Dimeric adduct only, no polymer formation, low yield |
| Quantified Difference | Polymer (Mn up to 8,000) vs. dimeric adduct (no polymer); qualitative product-class divergence |
| Conditions | Anionic ROP: potassium pyrrolidonate catalyst, N-benzoyl-BOL activator, bulk 120 °C or DMSO 40–80 °C |
Why This Matters
A researcher seeking a bicyclic oxalactam monomer for anionic ROP-based polyamide synthesis must select 2,5-BOL; purchasing 2,6-BOL would yield no polymer, rendering the experiment non-viable.
- [1] Okada, M.; Sumitomo, H.; Mori, H.; Hall, H.K. Jr. Synthesis and ring-opening polymerization of novel bicyclic oxalactams: 2-oxa-5-azabicyclo[2.2.2]octan-6-one. J. Polym. Sci. A: Polym. Chem. 1990, 28(12), 3251–3260. View Source
- [2] CiNii Research. Synthesis and ring-opening polymerization of novel bicyclic oxalactams: 2-oxa-5-azabicyclo[2.2.2]octan-6-one. Abstract (CRID 1873116917447178368). View Source
